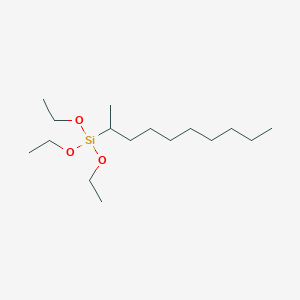
Decan-2-yltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-2-yltriethoxysilane is an organosilicon compound with the molecular formula C16H36O3Si. It is a silane coupling agent that contains a decyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Decan-2-yltriethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of decan-2-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product .
Chemical Reactions Analysis
Decan-2-yltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as alcohols or amines, under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Decan-2-yltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals.
Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable coatings.
Industry: It is utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability .
Mechanism of Action
The mechanism of action of decan-2-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups can be hydrolyzed to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable siloxane bonds. This process enhances the adhesion and compatibility of the materials .
Comparison with Similar Compounds
Decan-2-yltriethoxysilane can be compared with other similar compounds, such as:
2-Decanol: An alcohol with a similar decyl group but lacks the silicon atom, limiting its use as a coupling agent
The uniqueness of this compound lies in its ability to form strong covalent bonds with both organic and inorganic materials, making it highly valuable in various applications.
Properties
CAS No. |
1443326-85-9 |
|---|---|
Molecular Formula |
C16H36O3Si |
Molecular Weight |
304.54 g/mol |
IUPAC Name |
decan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-6-10-11-12-13-14-15-16(5)20(17-7-2,18-8-3)19-9-4/h16H,6-15H2,1-5H3 |
InChI Key |
DBDWBMBLVJLCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


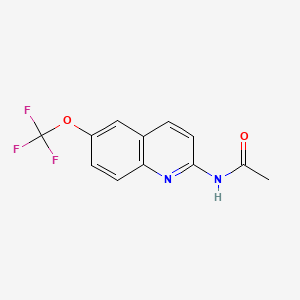
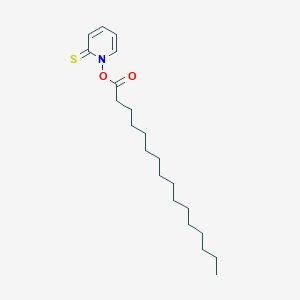

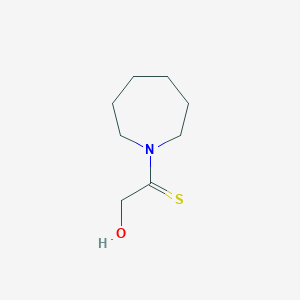
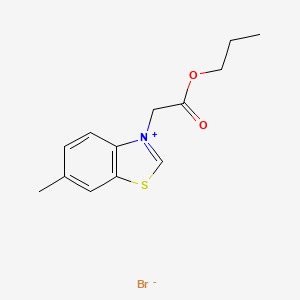
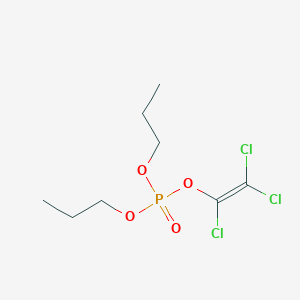
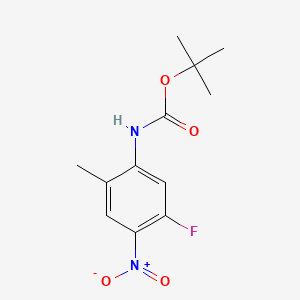
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

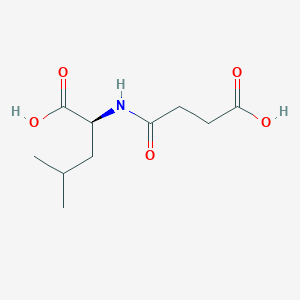
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)

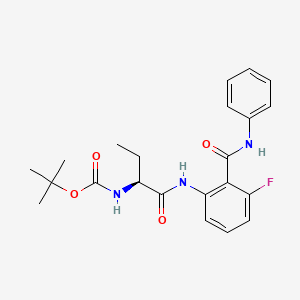
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
